

In Vitro Antiviral Potency of PF-232798 and PF-00835231: A Technical Overview

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Compound of Interest

Compound Name: PF-232798

Cat. No.: B610023

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This technical guide provides an in-depth analysis of the in vitro antiviral potency of two distinct Pfizer compounds: **PF-232798**, a CCR5 antagonist with activity against Human Immunodeficiency Virus (HIV), and PF-00835231, a 3C-like protease (3CLpro) inhibitor targeting coronaviruses, including SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

PF-232798: A CCR5 Antagonist for HIV-1

PF-232798 is a second-generation oral CCR5 antagonist that has been investigated for the treatment of HIV-1 infection.^{[1][2][3]} It functions by blocking the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into host cells.^{[1][3][4]}

Quantitative In Vitro Antiviral Potency of PF-232798

The following table summarizes the key in vitro antiviral potency data for **PF-232798** against HIV-1.

Parameter	Virus Strain(s)	Cell Type	Value	Reference(s)
EC90	HIV-1 BaL	Peripheral Blood Lymphocytes (PBLs)	2.0 nM (95% CI: 1.5 to 2.6 nM)	[2]
Binding Affinity (Ki)	N/A	CCR5	0.5 nM	[3]

Experimental Protocols

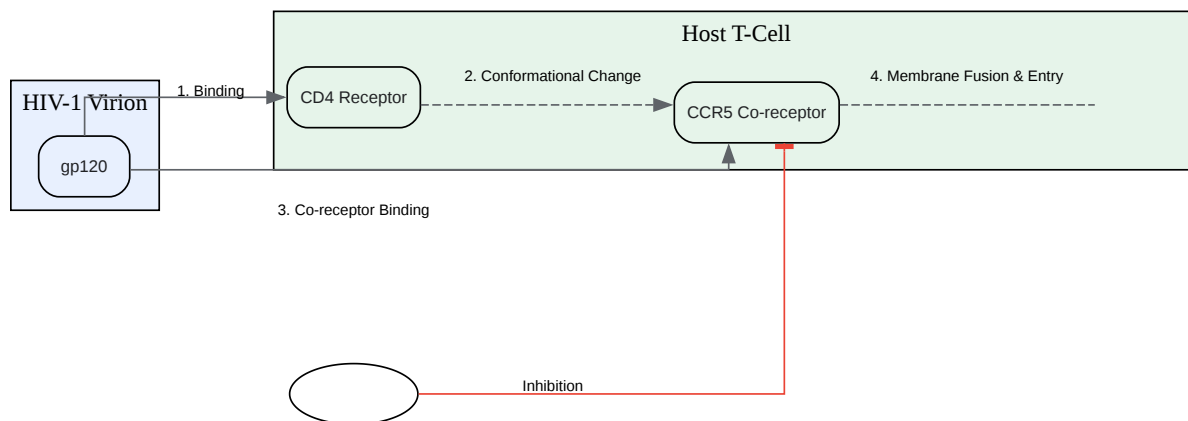
1.2.1. Anti-HIV-1 Activity in Peripheral Blood Lymphocytes (PBLs)

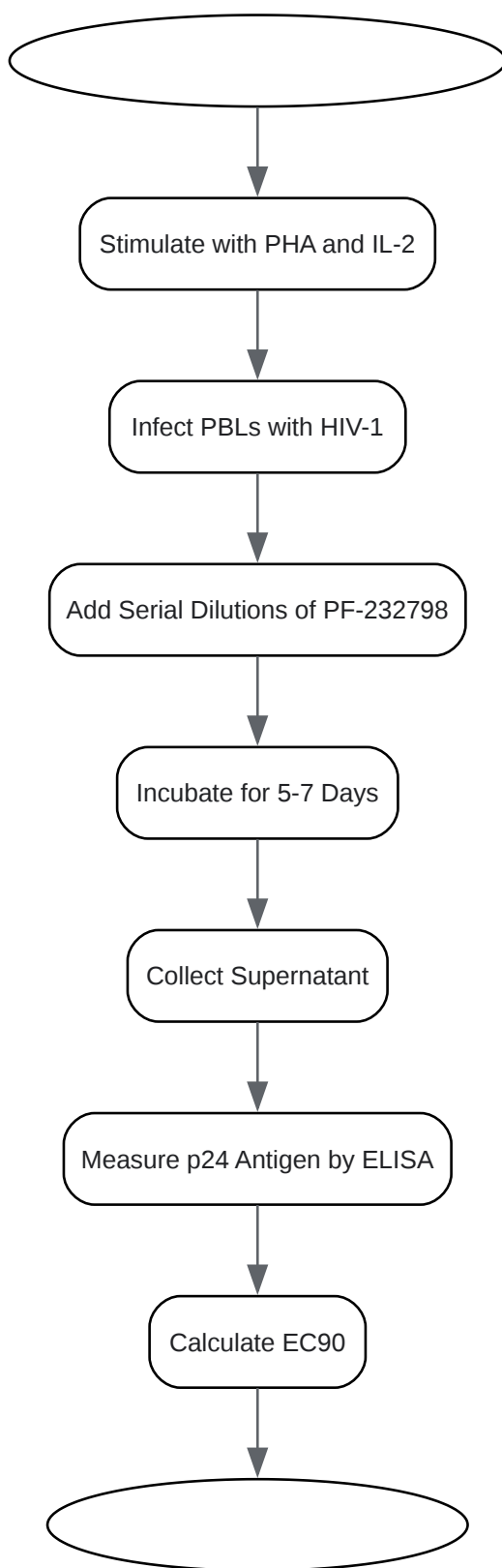
The antiviral activity of **PF-232798** was assessed using primary human peripheral blood lymphocytes. A common method for this is the p24 antigen assay.

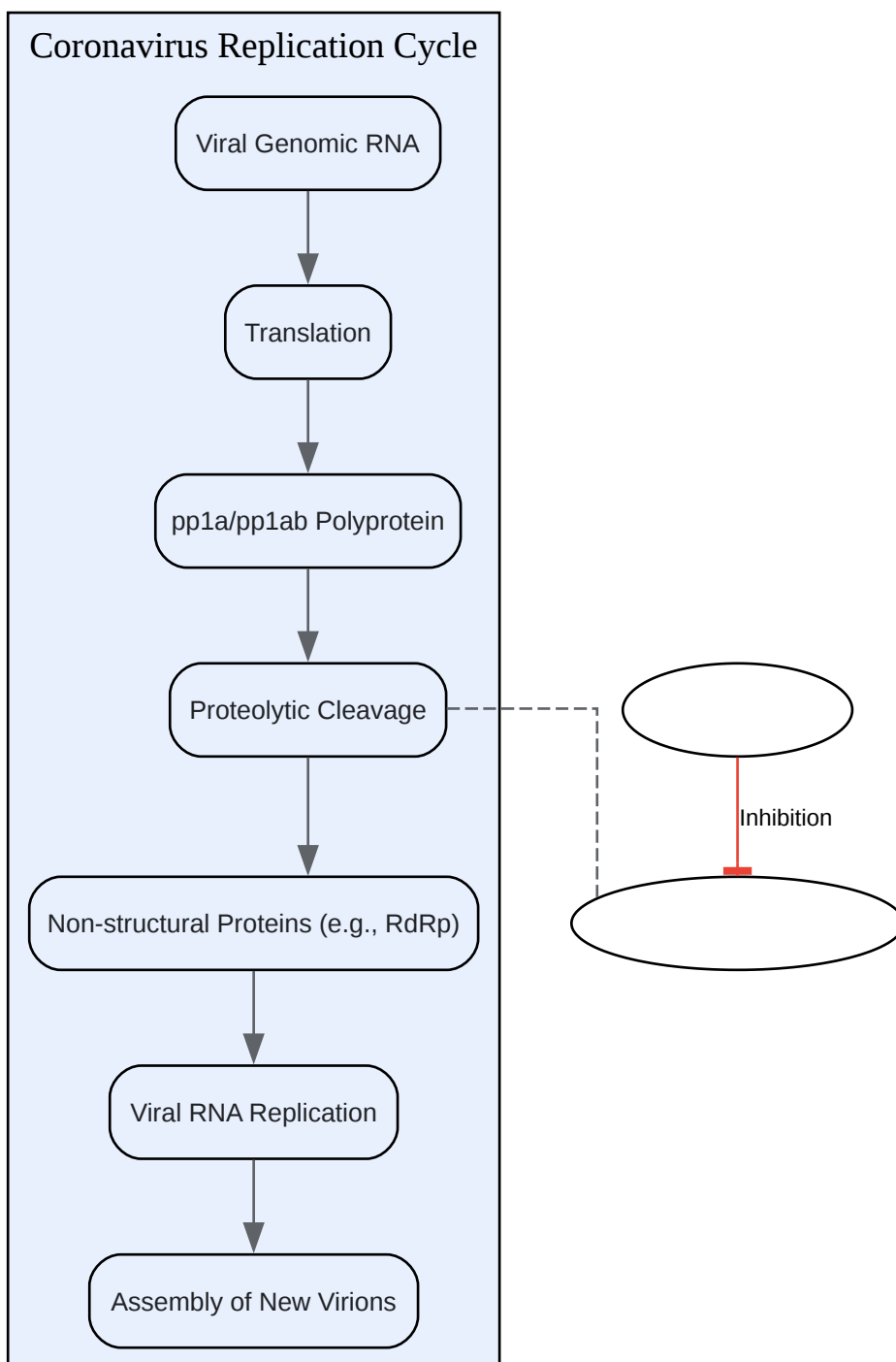
- **Cell Isolation and Culture:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation.
- **Viral Infection:** Cultured PBLs are infected with a CCR5-tropic strain of HIV-1, such as HIV-1 BaL.
- **Compound Treatment:** Serial dilutions of **PF-232798** are added to the infected cell cultures.
- **Assay Readout:** After a defined incubation period (typically 5-7 days), the supernatant is collected, and the level of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The concentration of **PF-232798** that inhibits viral replication by 90% (EC90) is calculated from the dose-response curve.

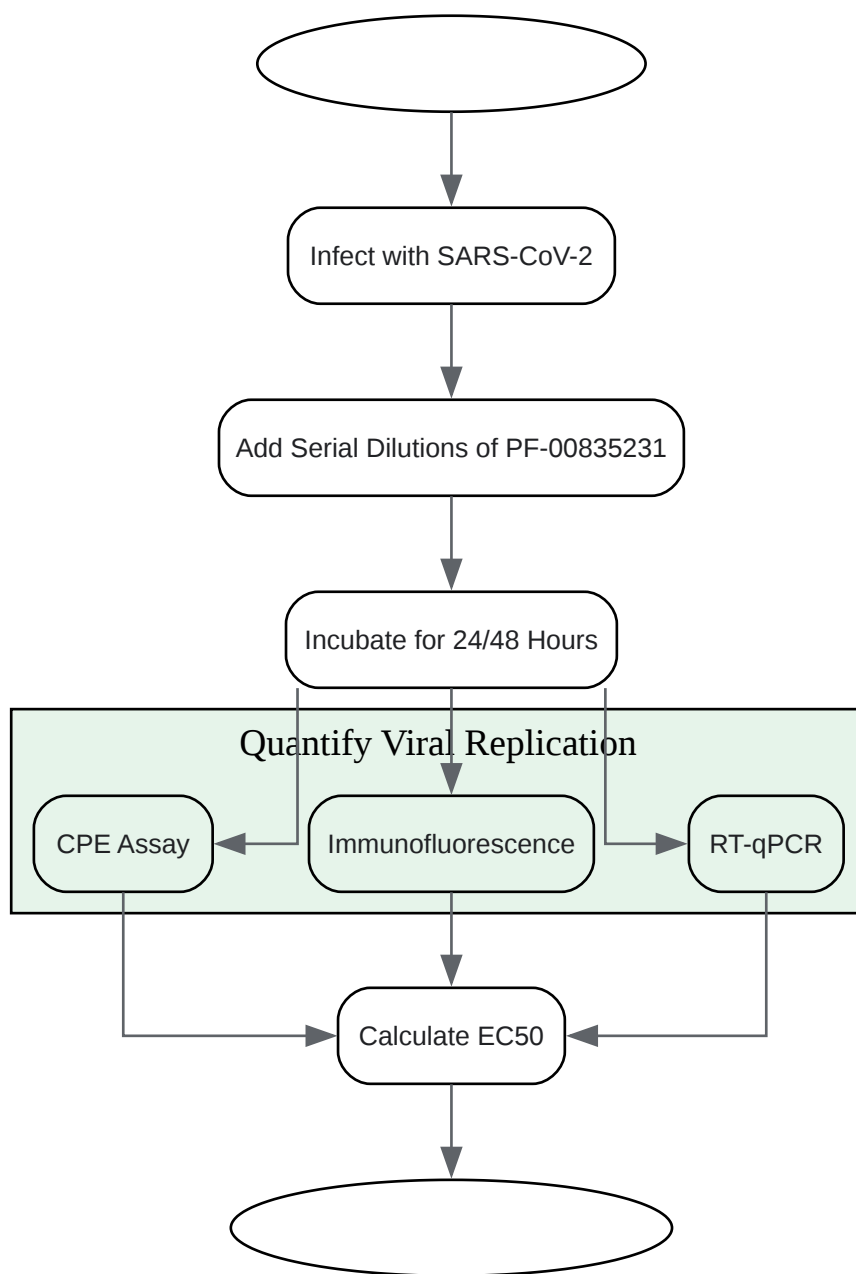
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PF-232798** and a typical experimental workflow for evaluating its antiviral activity.









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